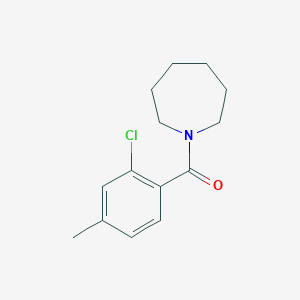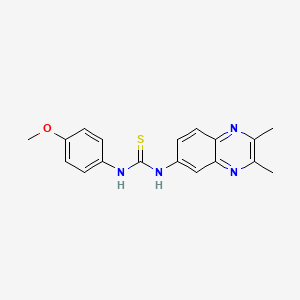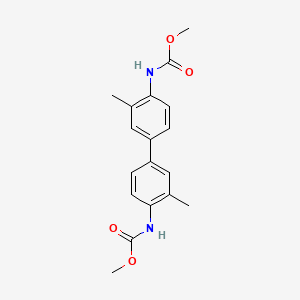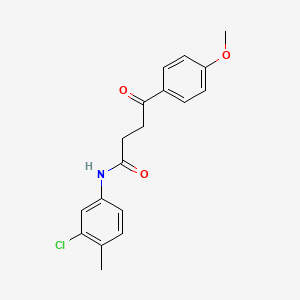
1-(2-chloro-4-methylbenzoyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4-methylbenzoyl)azepane, also known as CMA, is a chemical compound that belongs to the class of benzoylazepanes. It has gained significant attention from scientists due to its potential applications in medicinal chemistry and drug discovery. In
Wirkmechanismus
The mechanism of action of 1-(2-chloro-4-methylbenzoyl)azepane involves the inhibition of tubulin polymerization, which is essential for cell division. By disrupting the formation of microtubules, this compound prevents cancer cells from dividing and proliferating. This mechanism of action is similar to that of other anticancer drugs, such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Furthermore, this compound has been found to enhance the immune response against cancer cells, making it a potential immunotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-chloro-4-methylbenzoyl)azepane in lab experiments is its potent antitumor activity. It can be used as a positive control in cell viability assays and animal models of cancer. However, this compound is also highly toxic to normal cells, which limits its therapeutic potential. Moreover, the synthesis of this compound is complex and requires specialized equipment, which may pose a challenge for researchers.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2-chloro-4-methylbenzoyl)azepane. One potential direction is to modify the structure of this compound to improve its selectivity and reduce its toxicity to normal cells. Another direction is to investigate the synergistic effects of this compound with other anticancer drugs, such as immune checkpoint inhibitors and tyrosine kinase inhibitors. Moreover, the potential of this compound as an immunotherapeutic agent should be further explored, as it may provide a new approach to cancer treatment.
Synthesemethoden
The synthesis of 1-(2-chloro-4-methylbenzoyl)azepane involves the reaction of 2-chloro-4-methylbenzoyl chloride with azepane in the presence of a base. This reaction leads to the formation of this compound as a white solid with a melting point of 92-94°C. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-methylbenzoyl)azepane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
azepan-1-yl-(2-chloro-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-11-6-7-12(13(15)10-11)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKSQHNMPQXVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 4-{5-[(3-methylbutyl)thio]-1,3,4-oxadiazol-2-yl}-1-piperidinecarboxylate](/img/structure/B5860130.png)

![(3,4-dimethoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B5860145.png)


![2-fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5860162.png)
![2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B5860163.png)

![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5860172.png)
![N'-hydroxy-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanimidamide](/img/structure/B5860194.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5860203.png)
![2-[(3-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5860216.png)
